ethyl 2-bromononanoate
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Overview
Description
ethyl 2-bromononanoate is an organic compound with the chemical formula C11H21BrO2. It is a brominated ester, specifically an ester of nonanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
ethyl 2-bromononanoate can be synthesized through several methods. One common synthetic route involves the esterification of nonanoic acid with ethanol in the presence of a brominating agent such as phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
ethyl 2-bromononanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in ethyl 2-bromononan-1-oate can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
ethyl 2-bromononanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of ethyl 2-bromononan-1-oate involves its reactivity with nucleophiles and enzymes. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing nonanoic acid and ethanol .
Comparison with Similar Compounds
ethyl 2-bromononanoate can be compared with other brominated esters and nonanoic acid derivatives:
Ethyl 2-bromohexanoate: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
Ethyl 2-bromodecanoate: Similar in structure but with a longer carbon chain, affecting its solubility and boiling point.
Nonanoic acid ethyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
This compound is unique due to its specific combination of a bromine atom and a nonanoic acid ester, providing distinct reactivity and applications in various fields .
Properties
CAS No. |
7425-60-7 |
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Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
ethyl 2-bromononanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
QARKIRQNOLQDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)OCC)Br |
Origin of Product |
United States |
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